molecular formula C12H18O3 B8256032 2-Octenylsuccinic Anhydride

2-Octenylsuccinic Anhydride

Cat. No.: B8256032
M. Wt: 210.27 g/mol
InChI Key: WSGFXVFLWVXTCJ-UHFFFAOYSA-N
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Description

2-Octenylsuccinic anhydride (OSA, C₁₂H₁₈O₃; CAS 42482-06-4) is a cyclic anhydride with an amphiphilic structure, featuring a hydrophilic succinic anhydride group and a hydrophobic octenyl chain . It is widely used as a modifying agent for biopolymers such as starch, cellulose, and xylan to enhance their mechanical strength, thermal stability, and hydrophobicity . OSA reacts efficiently with hydroxyl (-OH) groups under mild conditions, forming ester bonds without requiring toxic coupling agents . Its applications span food additives (e.g., emulsifiers), biodegradable films, and smart delivery systems due to its pH-sensitive reactivity and biodegradability .

Properties

IUPAC Name

3-oct-2-enyloxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGFXVFLWVXTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041373
Record name 2-Octen-1-ylsuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42482-06-4
Record name 2-Octenylsuccinic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42482-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octen-1-ylsuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Parameters and Optimization

OSA is commonly synthesized by esterifying starch in aqueous alkaline slurries. Key variables include:

  • pH : Maintained at 8.0–8.5 using NaOH to deprotonate starch hydroxyl groups.

  • Temperature : 30–65°C, balancing reaction rate and starch gelatinization.

  • OSA Concentration : 2–3% (w/w) of starch achieves DS values of 0.0124–0.0188.

A response surface methodology study identified optimal conditions for early Indica rice starch:

  • 35% starch slurry (w/w)

  • 4 h reaction time

  • 3% OSA (w/w starch)

  • 35°C temperature.
    This yielded a DS of 0.0188 and 81.0% reaction efficiency.

Catalysts and Additives

  • MgSO₄ : Adding 1% (w/w) as a starch pasting inhibitor allows higher reaction temperatures (60–68°C), reducing process time to 2–4 h.

  • Ethanol : Used at 70% (v/v) to wash unreacted OSA, minimizing residual reagents.

Supercritical Fluid Technology

Supercritical CO₂-Mediated Synthesis

Supercritical CO₂ (ScCO₂) serves as a green solvent for OSA esterification. In cassava starch modification:

  • Conditions : 40–60°C, 8–25 MPa pressure, 1–6 h reaction time.

  • Co-solvent : Hexamethylene (4% OSA w/w) boosts reaction efficiency to 84.47%.

Advantages:

  • Uniform substitution : ScCO₂ dissolves OSA, enabling penetration into starch granules.

  • Crystallinity reduction : Modified starch crystallinity decreases from 36.66% to 30.99%, enhancing solubility.

Process Flow

  • Mixing : Starch, OSA, and oxidants (H₂O₂/NaClO) are added to a supercritical reactor.

  • Reaction : Conducted under agitation at 16–26 MPa.

  • Extraction : Supercritical CO₂ removes unreacted OSA, yielding 95% pure product.

Dry Media Milling and Mechanical Activation

Jet Milling-Activated Synthesis

Jet milling at 1,200–3,600 rpm mechanically activates starch, enabling solvent-free OSA modification.

Effects of Milling Intensity:

Revolution (rpm)Particle Size (µm)DSCrystallinity Reduction (%)
1,20018.20.0213.2
3,6008.70.0355.67
  • Mechanism : Milling disrupts starch granules, increasing surface area for OSA binding.

  • Outcome : Emulsification capacity improves by 40% compared to wet methods.

Alkylation of 1-Octene with Maleic Anhydride

Direct Synthesis of OSA

OSA is synthesized via the ene reaction between 1-octene and maleic anhydride:
Maleic anhydride+1-octeneΔOSA\text{Maleic anhydride} + 1\text{-octene} \xrightarrow{\Delta} \text{OSA}

Optimal Conditions:

  • Temperature : 210°C

  • Molar ratio : 1:2.5 (maleic anhydride:1-octene)

  • Catalyst : 2% boric acid inhibits side reactions (e.g., polymerization), achieving 92% yield.

Byproduct Management:

  • Oligomerization : Controlled by <0.05% residual octene.

  • Purity : >97% OSA with acid value 527 mg KOH/g.

Comparative Analysis of Methods

MethodDS RangeReaction Efficiency (%)Key AdvantageLimitation
Aqueous Slurry0.012–0.01953.4–81.0ScalabilityHigh water usage
Supercritical CO₂0.025–0.04884.47Solvent-free, high purityHigh equipment costs
Dry Media Milling0.021–0.03578.9No gelatinizationEnergy-intensive milling
Direct AlkylationN/A92.0High-purity OSA synthesisRequires high temperatures

Structural and Functional Outcomes

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Ester carbonyl peaks : 1,724 cm⁻¹ (C=O stretch) and 1,572 cm⁻¹ (asymmetric COO⁻).

  • Intensity correlation : Peak height increases with DS, confirming esterification.

X-Ray Diffraction (XRD)

  • Crystallinity loss : Native starch crystallinity (36.66%) drops to 30.99% post-OSA modification.

  • Amorphous regions : Enhanced OSA accessibility in disordered starch regions.

Thermal Properties

  • Gelatinization temperature : Decreases by 4–6°C due to disrupted crystalline structure.

  • Paste viscosity : Increases by 20–30% in OSA-modified starch, improving thickening capacity.

Industrial-Scale Considerations

Waste Management

  • Ethanol recovery : Vacuum distillation recovers >90% ethanol from filtrates.

  • Salt byproducts : NH₄HCO₃ neutralizes residual NaOH, producing NaHCO₃ and NH₄Cl for reuse.

Cost Drivers

  • OSA consumption : Accounts for 60–70% of raw material costs.

  • Energy use : Supercritical methods reduce energy by 25% compared to thermal alkylation .

Scientific Research Applications

Food Industry Applications

Emulsifiers and Stabilizers
2-Octenylsuccinic anhydride is primarily used to modify polysaccharides and proteins to enhance their emulsifying properties. For instance, it has been utilized in the modification of gelatin to improve its solubility and surface activity, making it an effective emulsifier in food products. Gelatin modified with this compound exhibits enhanced foaming capacity and pH buffering ability, which are crucial for stabilizing oil-in-water emulsions .

Hydrocolloids
The compound is also significant in the development of hydrocolloids. Research indicates that starch can be esterified with this compound to produce octenyl succinylated starch. This modified starch serves as an emulsifier, encapsulating agent, and fat replacer in various food applications . The amphiphilic nature of octenyl succinylated starch allows it to stabilize emulsions effectively, thereby improving the texture and shelf-life of food products.

Pharmaceutical Applications

Drug Delivery Systems
In pharmaceuticals, this compound-modified gelatin has shown promise as a drug delivery system. The modification enhances the gelatin's properties, allowing it to serve as a coating material that can encapsulate active pharmaceutical ingredients (APIs). This capability not only improves the stability of the APIs but also facilitates controlled release mechanisms .

Antimicrobial Properties
Studies have demonstrated that gelatin modified with this compound can exhibit antimicrobial activity when complexed with metal ions such as zinc. This property is beneficial for developing antimicrobial coatings for pharmaceutical applications .

Material Science Applications

Biodegradable Polymers
The incorporation of this compound into polymer matrices has been explored for creating biodegradable materials. These materials can be used in packaging applications where environmental sustainability is a concern. The modification improves the hydrophobicity and mechanical properties of the polymers, making them suitable for various applications .

Case Studies

Application AreaStudy ReferenceFindings
Food EmulsifiersLi et al., 2023Enhanced stabilization of nanoemulsions using modified gelatin .
Drug DeliveryMarzocchi et al., 2018Improved antioxidant properties of tyrosol derivatives synthesized with this compound .
Biodegradable MaterialsAltuna et al., 2018Development of octenyl succinylated starch for sustainable packaging solutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

OSA belongs to the alkenyl succinic anhydride (ASA) family, which includes compounds with varying alkyl chain lengths. Key structural analogs include:

Compound Substituent Chain Length Molecular Weight (g/mol) Key Properties
OSA C₈ (octenyl) 210.27 High grafting efficiency, strong crosslinking, moderate biodegradability
DSA (Dodecenylsuccinic anhydride) C₁₂ (dodecenyl) ~266.38 Lower grafting vs. OSA; better biodegradability due to longer chain
ODSA (Octadecenylsuccinic anhydride) C₁₈ (octadecenyl) ~322.48 Lowest grafting efficiency; highest biodegradability
Maleic Anhydride (MA) None (non-substituted) 98.06 High reactivity but lacks hydrophobicity; used in copolymers and adhesives

Performance in Material Science

  • OSA vs. MA in Cellulose Modification: OSA-modified cellulose nanoworms form films with 93% transparency and smooth surfaces (roughness: 2.5 nm), whereas MA-modified films often require additional crosslinkers and exhibit brittleness .
  • OSA vs. DSA/ODSA in Xylan Films : OSA-modified xylan achieves higher tensile strength (up to 40 MPa) at low substitution degrees compared to unmodified xylan, while ODSA’s longer chain provides better flexibility but lower mechanical stability .

Environmental Impact

OSA’s shorter chain results in slower biodegradation compared to DSA/ODSA. For instance, OSA-modified BC films retain 70% mass after 60 days in soil, whereas ODSA-modified films degrade completely within 45 days . MA, while biodegradable, lacks the hydrophobic functionality required for durable packaging.

Biological Activity

2-Octenylsuccinic anhydride (OSA) is a compound that has garnered attention due to its potential applications in food science and biochemistry, particularly regarding its biological activity. This article delves into the various functionalities of OSA, particularly focusing on its antioxidant and antimicrobial properties, as well as its effects on modified starches and gelatin.

Chemical Structure and Properties

This compound is characterized by the formula C12H18O3C_{12}H_{18}O_3 and is known for its ability to modify polysaccharides, enhancing their functional properties. The modification typically involves esterification processes that improve solubility, emulsification, and stability of food matrices.

Antioxidant Activity

Recent studies have demonstrated that OSA can be effectively used to enhance the antioxidant properties of various food components. For instance, gelatin modified with OSA (GT-OA) when combined with gallic acid (GA), exhibited superior antioxidant activity compared to unmodified gelatin. This combination showed significant ferrous ion (Fe²⁺) chelating activity, indicating its potential use in food preservation and health applications .

Table 1: Antioxidant Activity of Modified Gelatin

SampleDPPH IC50 (mg/mL)Fe²⁺ Chelating Power (μg/mL)
Gelatin>25,000-
Gallic Acid0.0062 ± 0.0001>25,000
GT-OA>10>25,000

Antimicrobial Activity

The antimicrobial properties of OSA-modified gelatin have been extensively studied. The GT-OA-GA complex was found to exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli (O157:H7) when complexed with zinc ions (Zn²⁺). This property is particularly valuable in food safety and preservation .

Table 2: Antimicrobial Efficacy of GT-OA-GA Complex

PathogenMinimum Bactericidal Concentration (MBC)
Staphylococcus aureus5000 µg/mL
Escherichia coli (O157:H7)Not specified

Modification of Starch

OSA is also utilized in modifying starches to enhance their functional properties. Studies have shown that wheat starch treated with OSA results in increased resistant starch content and improved thermal stability. This modification leads to lower blood glucose responses in animal models, suggesting potential benefits for diabetic dietary formulations .

Table 3: Effects of OSA on Wheat Starch Properties

OSA Concentration (%)Resistant Starch Content (%)Blood Glucose Response
0BaselineHigh
835.6Decreased

Case Studies

  • Modification of Gelatin :
    A study investigated the functionalities of gelatin modified with OSA and GA. The results indicated enhanced water solubility and surface activity, making it suitable for applications in food coatings and emulsifiers .
  • Starch Esterification :
    Research on high-amylose Japonica rice starch showed that OSA modification improved its emulsifying stability while increasing resistant starch content, which could be beneficial in low-calorie food products .

Q & A

Q. Q1. What are the standard methodologies for synthesizing OSA-modified biopolymers, and how is reaction efficiency quantified?

OSA is widely used to esterify hydroxyl groups in biopolymers like starch, cellulose, or chitosan. A common method involves pre-swelling the substrate in dimethyl sulfoxide (DMSO) to activate hydroxyl groups, followed by reaction with OSA under controlled pH and temperature. Reaction efficiency is quantified via:

  • Titration : Measuring residual anhydride groups using NaOH .
  • Spectroscopy : FTIR (e.g., C=O stretch at ~1740 cm⁻¹) or ¹H NMR (characteristic peaks for ester bonds at δ 4.0–4.5 ppm) .
  • Degree of Substitution (DS) : Calculated using elemental analysis (e.g., sulfur content) or gravimetric methods after purification .

Q. Q2. How do the physical properties of OSA (e.g., isomerism, purity) influence its reactivity in polymer modification?

OSA exists as a cis-trans isomer mixture (95% purity), which may lead to variability in reaction outcomes. Key considerations:

  • Isomer Effects : The trans isomer typically exhibits higher reactivity due to steric accessibility of the anhydride ring .
  • Purity : Impurities (e.g., residual acids) can hydrolyze OSA prematurely, reducing effective crosslinking. GC&T (gas chromatography with thermal conductivity detection) is recommended for purity validation .
  • Solubility : OSA’s lipophilic chain requires polar aprotic solvents (e.g., DMSO) for homogeneous reactions with hydrophilic biopolymers .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in OSA’s biodegradation rates when modifying cellulose films?

OSA-modified films often exhibit reduced biodegradation due to increased crosslinking. To address this:

  • Optimize DS : Lower DS (e.g., 0.02–0.05) balances hydrophobicity and biodegradability .
  • Co-modification : Blend OSA with shorter-chain anhydrides (e.g., maleic anhydride) to reduce crosslinking density while maintaining water resistance .
  • Environmental Testing : Use soil burial assays with microbial consortia to simulate natural degradation, monitoring weight loss and CO₂ evolution over 60–90 days .

Q. Q4. What experimental strategies mitigate solvent-related challenges in OSA esterification reactions?

Large-scale reactions often require organic solvents (e.g., DMSO), raising environmental and cost concerns. Solutions include:

  • Solvent Recycling : Recover DMSO via vacuum distillation, supplemented with fresh OSA to maintain reaction efficiency .
  • Alternative Solvents : Test ionic liquids (e.g., [BMIM]Cl) for cellulose activation, though these may require post-reaction purification to retain film transparency .
  • Solid-State Reactions : Explore mechanochemical methods (e.g., ball milling) to reduce solvent use, though reaction homogeneity must be verified via DSC or XRD .

Q. Q5. How does OSA compare to other alkenyl succinic anhydrides (e.g., dodecenylsuccinic anhydride, DSA) in enhancing material properties?

Property OSA DSA ODSA (Octadecenyl)
Chain Length C8C12C18
Crosslinking High (short chain)ModerateLow (long chain)
Water Resistance ExcellentGoodModerate
Biodegradation Slowest (high crosslinking)ModerateFastest
Thermal Stability +15–20°C vs. unmodified polymer+10–15°C+5–10°C

Data derived from comparative studies on bacterial cellulose (BC) films .

Methodological Guidance

Q. Q6. What analytical techniques are critical for characterizing OSA-modified materials?

  • FTIR : Confirm ester bond formation (C=O stretch) and monitor anhydride hydrolysis .
  • XRD : Assess crystallinity changes in biopolymers post-modification .
  • Contact Angle Measurement : Quantify hydrophobicity improvements (e.g., 90–110° for OSA-modified BC films) .
  • TGA/DSC : Evaluate thermal stability shifts (e.g., decomposition onset temperature) .

Q. Q7. How should researchers design experiments to optimize OSA concentration in esterification reactions?

  • DoE Approach : Use a central composite design to test OSA concentration (5–20% w/w), reaction time (2–24 h), and temperature (40–80°C).
  • Response Variables : Measure DS, water contact angle, and tensile strength .
  • Statistical Validation : Apply ANOVA to identify significant factors (e.g., OSA concentration has the highest F-value in most studies) .

Data Interpretation & Reproducibility

Q. Q8. How can inconsistent reactivity data for OSA in different solvent systems be reconciled?

Discrepancies often arise from solvent polarity and substrate activation. For reproducibility:

  • Standardize Swelling Time : Pre-swelling cellulose in DMSO for 12 h ensures consistent hydroxyl activation .
  • Control Humidity : Anhydrous conditions prevent OSA hydrolysis; use molecular sieves or nitrogen blankets .
  • Report Isomer Ratios : Provide cis/trans ratios (via GC or HPLC) to clarify reactivity differences .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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